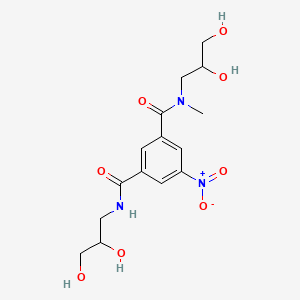
1-((R)-1-(((R)-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-yl)oxy)-2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(®-1-((®-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-yl)oxy)-2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrimidine-2,4(1H,3H)-dione core, which is a common motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(®-1-((®-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-yl)oxy)-2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of chiral centers.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of imidazole to form tert-butyldimethylsilyl ethers.
Formation of the Pyrimidine Core: The pyrimidine-2,4(1H,3H)-dione core is synthesized through a condensation reaction between a suitable amine and a diketone.
Coupling Reactions: The protected intermediates are coupled using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Deprotection: The tert-butyldimethylsilyl groups are removed using tetrabutylammonium fluoride (TBAF) to yield the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions: 1-(®-1-((®-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-yl)oxy)-2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups using reagents like sodium hydride (NaH) and alkyl halides.
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), alkyl halides.
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
科学研究应用
1-(®-1-((®-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-yl)oxy)-2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(®-1-((®-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-yl)oxy)-2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds:
- **1-(®-1-((®-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-hydroxypropan-2-yl)oxy)-2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
- **1-(®-1-((®-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-yl)oxy)-2-hydroxyethyl)thymine
Uniqueness: 1-(®-1-((®-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-yl)oxy)-2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
属性
分子式 |
C36H46N2O8Si |
|---|---|
分子量 |
662.8 g/mol |
IUPAC 名称 |
1-[(1R)-1-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]oxy-2-hydroxyethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C36H46N2O8Si/c1-35(2,3)47(6,7)45-25-31(46-33(23-39)38-22-21-32(40)37-34(38)41)24-44-36(26-11-9-8-10-12-26,27-13-17-29(42-4)18-14-27)28-15-19-30(43-5)20-16-28/h8-22,31,33,39H,23-25H2,1-7H3,(H,37,40,41)/t31-,33-/m1/s1 |
InChI 键 |
DGDAHUFADFEQOP-ZQWAWDFXSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)O[C@H](CO)N4C=CC(=O)NC4=O |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OC(CO)N4C=CC(=O)NC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


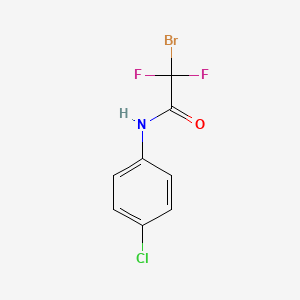
![trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane](/img/structure/B14021938.png)
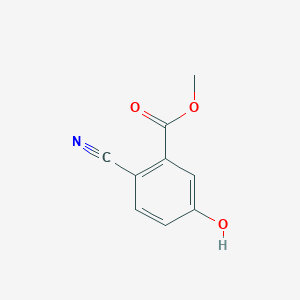
![S-[4-(fluorosulfonyl)-2-nitrophenyl] dimethylcarbamothioate](/img/structure/B14021954.png)
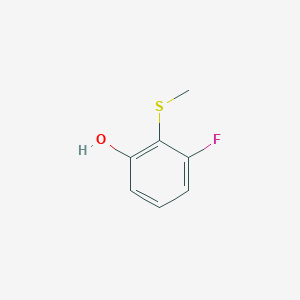
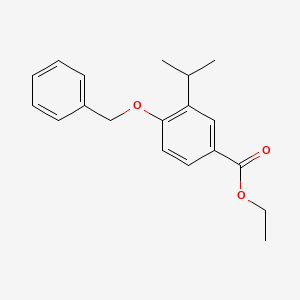

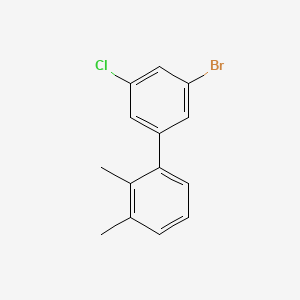
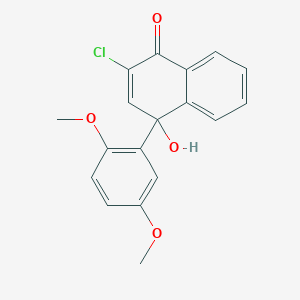

![(1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14021991.png)

![Sodium;[6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate](/img/structure/B14022018.png)
